

Application Note: Quantification of Fructosyl-methionine using HPLC-UV

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Compound of Interest

Compound Name: *Fructosyl-methionine*

Cat. No.: *B1674162*

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Introduction

Fructosyl-methionine is an Amadori rearrangement product formed from the non-enzymatic glycation reaction, also known as the Maillard reaction, between fructose and methionine.[1] This compound is of significant interest in food chemistry, nutrition, and biomedical research due to its potential antioxidant properties and its role as an intermediate in the formation of advanced glycation end-products (AGEs).[1] Accurate quantification of **Fructosyl-methionine** is crucial for understanding its formation, stability, and biological significance. This application note provides a detailed protocol for the quantification of **Fructosyl-methionine** using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. While direct HPLC-UV methods for underivatized amino acids can be challenging due to the lack of strong chromophores, this protocol is based on established methods for the analysis of methionine and related compounds and can serve as a starting point for method development and validation.[1][2]

Principle

This method utilizes RP-HPLC to separate **Fructosyl-methionine** from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a nonpolar C18 column) and the mobile phase (a polar solvent mixture). Quantification is performed by detecting the UV absorbance of **Fructosyl-methionine** at a specific wavelength and comparing the peak area to that of known standards. Although

Fructosyl-methionine does not have a strong chromophore, detection at low UV wavelengths (around 190-225 nm) is often employed for compounds with limited UV absorbance.[3]

Experimental Protocols

Standard and Sample Preparation

a. Standard Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of **Fructosyl-methionine** reference standard.
- Dissolve in 10 mL of deionized water or a suitable buffer (e.g., phosphate buffer, pH 7.4) in a volumetric flask.
- Sonicate for 5-10 minutes to ensure complete dissolution.

b. Working Standard Solutions:

- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 5-250 µg/mL).

c. Sample Preparation:

- Solid Samples (e.g., food products, lyophilized protein hydrolysates):
 - Accurately weigh a known amount of the homogenized sample.
 - Extract **Fructosyl-methionine** with a suitable solvent (e.g., deionized water, buffer) by vortexing or sonication.
 - Centrifuge the extract to pellet any insoluble material.
 - Filter the supernatant through a 0.45 µm syringe filter prior to injection.
- Liquid Samples (e.g., cell culture media, biological fluids):
 - Centrifuge the sample to remove any particulate matter.

- Filter the supernatant through a 0.45 µm syringe filter.
- If necessary, perform a protein precipitation step (e.g., with acetonitrile or trichloroacetic acid) for samples with high protein content, followed by centrifugation and filtration.

HPLC-UV System and Conditions

The following are recommended starting conditions and may require optimization for specific applications and instrumentation.

Parameter	Recommended Condition
HPLC System	A standard HPLC system with a UV-Vis detector.
Column	C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase	A gradient elution is recommended for optimal separation. Mobile Phase A: 10 mM Phosphate Buffer, pH 7.4. Mobile Phase B: Acetonitrile.
Gradient Program	Time (min)
Flow Rate	1.0 mL/min.
Injection Volume	10 µL.
Column Temperature	25 °C.
UV Detection	225 nm.

Data Analysis and Quantification

- Identify the **Fructosyl-methionine** peak in the chromatogram by comparing its retention time with that of the standard.
- Integrate the peak area of the **Fructosyl-methionine** peak.
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

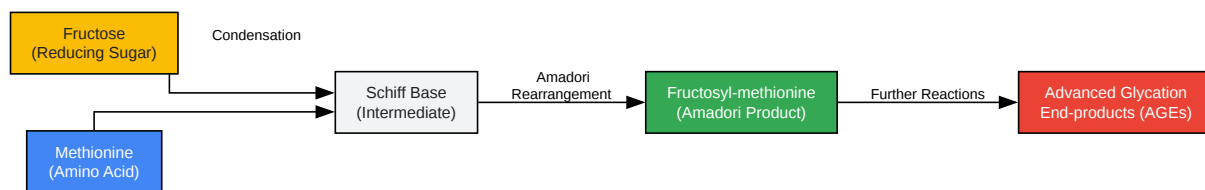
- Determine the concentration of **Fructosyl-methionine** in the samples by interpolating their peak areas on the calibration curve.

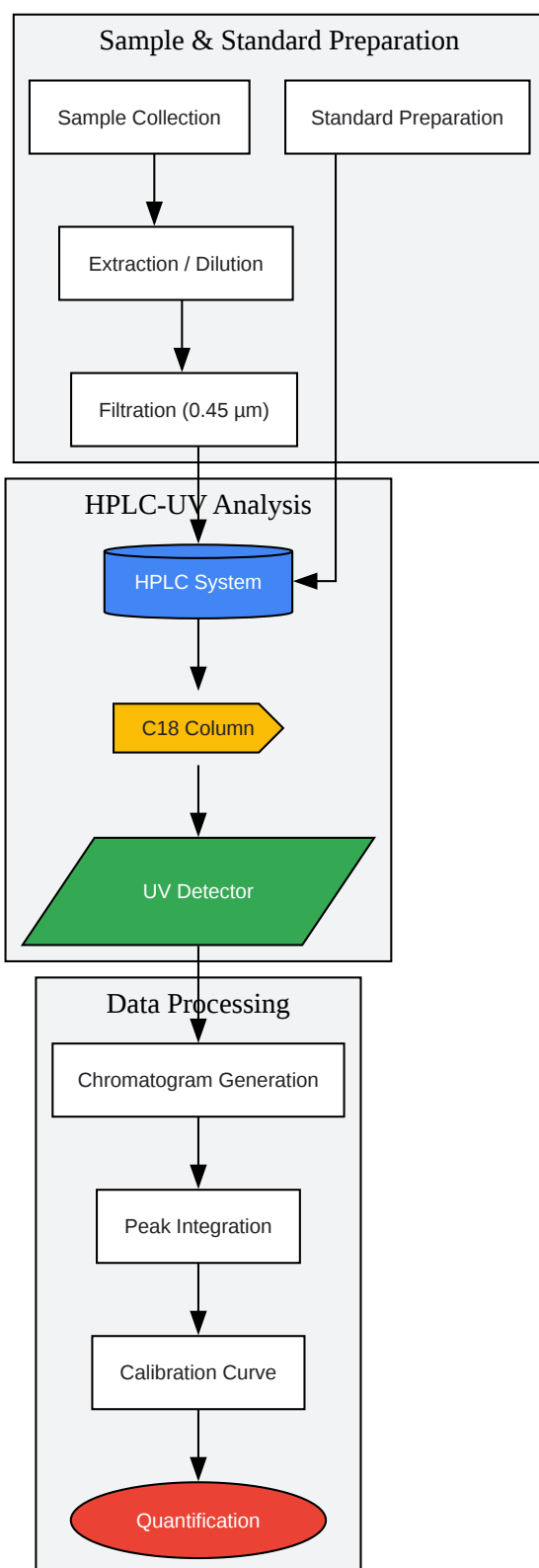
Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC-UV methods for the quantification of methionine, which can be used as a reference for the expected performance of a **Fructosyl-methionine** method. It is imperative to perform a full method validation for the specific matrix being analyzed.

Validation Parameter	Typical Performance (for Methionine)
Linearity Range	20 - 250 µg/mL with a correlation coefficient (R^2) > 0.99.
Limit of Detection (LOD)	In the range of 0.004–1.258 µg/cm ³ .
Limit of Quantification (LOQ)	In the range of 0.011–5.272 µg/cm ³ .
Accuracy (Recovery)	Typically between 93.3% and 109.4%.
Precision (RSD)	Intraday RSD < 4.14% and Interday RSD < 4.57%.

Visualizations





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